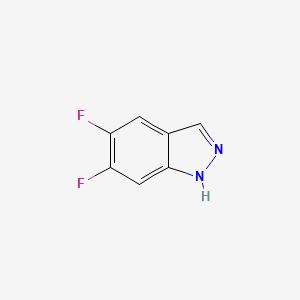

5,6-Difluoro-1H-indazole

CAS No.: 944898-96-8

Cat. No.: VC2821172

Molecular Formula: C7H4F2N2

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944898-96-8 |

|---|---|

| Molecular Formula | C7H4F2N2 |

| Molecular Weight | 154.12 g/mol |

| IUPAC Name | 5,6-difluoro-1H-indazole |

| Standard InChI | InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) |

| Standard InChI Key | JNGSIOXFVHBGMU-UHFFFAOYSA-N |

| SMILES | C1=C2C=NNC2=CC(=C1F)F |

| Canonical SMILES | C1=C2C=NNC2=CC(=C1F)F |

Introduction

Fundamental Chemical Properties

5,6-Difluoro-1H-indazole is a fluorinated derivative of indazole with the molecular formula C₇H₄F₂N₂ and a molecular weight of 154.12 g/mol. The compound features fluorine atoms at positions 5 and 6 of the indazole core, which consists of a bicyclic structure comprising a benzene ring fused to a pyrazole-like ring with two adjacent nitrogen atoms. This strategic fluorination significantly enhances the compound's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

Chemical Identifiers and Physical Properties

The comprehensive chemical profile of 5,6-Difluoro-1H-indazole includes multiple standardized identifiers that enable precise recognition in chemical databases and research literature.

| Property | Value |

|---|---|

| IUPAC Name | 5,6-difluoro-1H-indazole |

| CAS Number | 944898-96-8 |

| Molecular Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| InChI | InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) |

| InChI Key | JNGSIOXFVHBGMU-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C=NNC2=CC(=C1F)F |

The physical structure of 5,6-Difluoro-1H-indazole represents a significant example of how strategic fluorination can enhance pharmacological properties. The fluorine atoms at positions 5 and 6 create a unique electronic environment that contributes to the compound's biological activity profile and chemical stability.

Biological Activity Profile

5,6-Difluoro-1H-indazole has demonstrated significant biological activities that make it valuable for pharmaceutical research and development. Its fluorinated structure contributes to enhanced metabolic stability and target binding affinity, properties highly desirable in drug development.

Antitumor Activity

Recent studies have demonstrated that 5,6-Difluoro-1H-indazole exhibits potent antitumor properties against several cancer cell lines. The compound shows particularly promising results against hepatocellular carcinoma (Hep-G2) and chronic myeloid leukemia (K562) cells, with efficacy comparable to established chemotherapeutic agents.

Comparative Efficacy Analysis

The antitumor potency of 5,6-Difluoro-1H-indazole has been evaluated through in vitro cytotoxicity assays against various cancer cell lines. The following table presents a comparative analysis of its efficacy against established chemotherapeutic agents.

| Cell Line | 5,6-Difluoro-1H-indazole IC₅₀ (μM) | 5-Fluorouracil IC₅₀ (μM) |

|---|---|---|

| Hep-G2 (Hepatocellular carcinoma) | 4.5 | 3.0 |

| K562 (Chronic myeloid leukemia) | 6.0 | 2.5 |

These results demonstrate that while 5,6-Difluoro-1H-indazole is slightly less potent than the established agent 5-Fluorouracil, it nonetheless exhibits significant antitumor activity that warrants further investigation.

Mechanism of Antitumor Action

The anticancer activity of 5,6-Difluoro-1H-indazole operates through multiple cellular pathways, primarily focused on promoting apoptosis and inhibiting cell proliferation. Research indicates that the compound induces apoptosis in cancer cells through modulation of key apoptotic proteins. Specifically:

-

Upregulation of pro-apoptotic protein Bax

-

Downregulation of anti-apoptotic protein Bcl-2

-

Enhancement of p53 expression

-

Suppression of MDM2, a negative regulator of p53

-

Induction of significant cell cycle arrest at the G0/G1 phase

These molecular effects collectively contribute to the compound's ability to inhibit cancer cell proliferation and promote programmed cell death, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

Beyond its anticancer effects, 5,6-Difluoro-1H-indazole has demonstrated significant antimicrobial activity against various bacterial strains. The fluorinated indazole structure appears to confer enhanced antibacterial properties compared to non-fluorinated analogs.

Antimicrobial Efficacy Profile

The following table summarizes the minimum inhibitory concentration (MIC) values of 5,6-Difluoro-1H-indazole against several clinically relevant bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 15.0 |

These MIC values indicate moderate to strong antimicrobial activity, particularly against Gram-positive Staphylococcus aureus and Gram-negative Pseudomonas aeruginosa.

Antimicrobial Mechanism of Action

The antimicrobial activity of 5,6-Difluoro-1H-indazole is believed to involve:

-

Disruption of bacterial cell membrane integrity

-

Interference with essential bacterial metabolic pathways

-

Possible inhibition of bacterial enzymes critical for cellular function or replication

This multifaceted mechanism of action may contribute to the compound's effectiveness against different bacterial species and potentially reduces the likelihood of resistance development.

Research Applications

5,6-Difluoro-1H-indazole serves as a valuable chemical entity in various research contexts, demonstrating its versatility and importance in scientific investigation.

Pharmaceutical Research and Development

In pharmaceutical research, 5,6-Difluoro-1H-indazole functions as a key scaffold for the development of novel therapeutic agents. Its derivatives, particularly those with additional functional groups, have shown promise in several therapeutic areas.

Anticancer Drug Development

The compound and its derivatives exhibit significant potential in anticancer drug development, particularly through:

-

Inhibition of fibroblast growth factor receptors (FGFRs), with some derivatives showing IC₅₀ values in the nanomolar range against FGFR1

-

Modulation of cancer cell proliferation through enzyme inhibition

-

Interference with critical oncogenic signaling pathways

These properties position 5,6-Difluoro-1H-indazole as a valuable starting point for developing targeted cancer therapies.

Antimicrobial Agent Development

The compound's demonstrated antibacterial properties make it a candidate for development of novel antimicrobial agents, particularly against resistant strains. Its unique mode of action could potentially address some of the challenges posed by antimicrobial resistance.

Biochemical Research

5,6-Difluoro-1H-indazole serves as an important tool in biochemical studies focused on understanding fundamental biological processes:

-

Enzyme inhibition studies: The compound has been used to investigate inhibition of key enzymes involved in metabolic pathways

-

Receptor binding studies: It aids in understanding drug-receptor dynamics

-

Signal transduction pathway analysis: Its interactions with cellular signaling components provide insights into regulatory mechanisms

These applications contribute to enhanced understanding of biological systems and disease mechanisms.

Material Science Applications

In material science, 5,6-Difluoro-1H-indazole contributes to the development of advanced materials with specialized properties:

-

Polymer development: The compound serves as a building block for synthesizing polymers with enhanced conductivity and fluorescence properties

-

Development of functional materials with specific physical or chemical characteristics

-

Creation of materials with potential applications in sensing and imaging technologies

These applications extend the utility of 5,6-Difluoro-1H-indazole beyond biological and pharmaceutical contexts.

Synthetic Approaches and Analytical Characterization

Understanding the synthesis and characterization of 5,6-Difluoro-1H-indazole is essential for researchers working with this compound.

Common Synthetic Routes

The synthesis of 5,6-Difluoro-1H-indazole typically involves several strategic approaches:

-

Friedel-Crafts acylation followed by cyclization with hydrazine hydrate

-

Preparation of ketone intermediates from halogenated benzoic acids with subsequent ring closure under controlled heating conditions in dimethylformamide (DMF)

-

Fluorination through electrophilic substitution or halogen-exchange reactions

These synthetic routes generally offer moderate yields (50-70%) and provide flexibility for incorporating various substituents on the indazole core.

Critical Analytical Techniques

Confirming the structure and purity of 5,6-Difluoro-1H-indazole requires several complementary analytical methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy:

-

¹⁹F NMR confirms the presence and position of fluorine atoms

-

¹H NMR identifies proton environments, with aromatic protons typically appearing at δ 7.2–8.5 ppm

-

-

Mass Spectrometry (HRMS):

-

Validates the molecular weight and fragmentation patterns

-

Particularly useful for confirming the molecular formula

-

-

X-ray Crystallography:

-

Resolves crystal packing and bond angles

-

Critical for validating regioselective fluorination

-

-

Purification Methods:

-

Column chromatography using silica gel with ethyl acetate/hexane mixtures

-

Recrystallization from ethanol/water

-

For high-purity requirements, preparative HPLC with C18 columns and acetonitrile/water gradients

-

Case Studies in Research Applications

Several significant research investigations highlight the practical applications and potential of 5,6-Difluoro-1H-indazole in different scientific domains.

Antitumor Efficacy in Hepatocellular Carcinoma Model

A comprehensive study evaluated the efficacy of 5,6-Difluoro-1H-indazole on Hep-G2 cells, a widely used in vitro model for hepatocellular carcinoma. Treatment with varying concentrations of the compound demonstrated significant dose-dependent reductions in cell viability and increased apoptotic rates.

The study's findings included:

-

Dose-dependent cytotoxicity with IC₅₀ values comparable to established chemotherapeutic agents

-

Significant induction of apoptosis at concentrations above 5 μM

-

Alteration of cell morphology consistent with apoptotic processes

-

Disruption of mitochondrial membrane potential, a key indicator of apoptosis initiation

These results collectively suggest that 5,6-Difluoro-1H-indazole could serve as a potential candidate for further development as an anticancer agent specifically targeting liver cancer.

Antimicrobial Activity Against Multidrug-Resistant Strains

Another significant investigation focused on the antimicrobial properties of 5,6-Difluoro-1H-indazole against multidrug-resistant bacterial strains. The compound exhibited notable antibacterial activity with relatively low MIC values, suggesting its potential as a new therapeutic option for treating resistant infections.

Key findings from this study included:

-

Effectiveness against bacterial strains that have developed resistance to conventional antibiotics

-

Potential synergistic effects when combined with existing antimicrobial agents

-

Relatively low cytotoxicity against mammalian cells, suggesting a favorable therapeutic index

-

Stability under physiological conditions, indicating potential for in vivo applications

These results highlight the potential of 5,6-Difluoro-1H-indazole as a lead compound for developing novel antimicrobial agents to address the growing challenge of antimicrobial resistance.

Structure-Activity Relationship Studies

Understanding the relationship between structural modifications and biological activity is essential for optimizing the therapeutic potential of 5,6-Difluoro-1H-indazole.

Key Structural Elements

Several structural features of 5,6-Difluoro-1H-indazole contribute significantly to its biological activities:

-

The indazole core provides a rigid scaffold that can interact with various biological targets

-

The fluorine atoms at positions 5 and 6:

-

Enhance metabolic stability by blocking potential sites of enzymatic degradation

-

Increase lipophilicity, potentially improving membrane permeability

-

Act as hydrogen bond acceptors, potentially enhancing binding affinity to target proteins

-

-

The N-H group at position 1 serves as a hydrogen bond donor, enabling additional interactions with target proteins

Modifications to these structural elements can significantly alter the compound's biological properties and pharmacokinetic profile.

Methodologies for Structure-Activity Relationship Analysis

Advanced approaches for investigating structure-activity relationships of 5,6-Difluoro-1H-indazole and its derivatives include:

-

Pharmacophore modeling to identify critical features such as hydrogen-bond acceptors (fluorine atoms) and hydrophobic regions

-

In vitro receptor binding assays using radiolabeled ligands to quantify affinity for specific targets

-

Metabolic stability tests using microsomal assays to assess CYP450-mediated degradation

-

Computational modeling using density functional theory (DFT) calculations to predict chemical shifts and validate experimental data

Future Research Directions

The current body of research on 5,6-Difluoro-1H-indazole points to several promising avenues for future investigation.

Therapeutic Development Opportunities

Future research on 5,6-Difluoro-1H-indazole could focus on:

-

Development of optimized derivatives with enhanced potency and selectivity for specific cancer types

-

Exploration of combination therapies with established anticancer agents to potentially overcome resistance mechanisms

-

Investigation of broader antimicrobial applications, particularly against emerging resistant pathogens

-

Evaluation of potential activity against viral targets and other pathogens

These directions could significantly expand the therapeutic potential of this compound class.

Synthetic Methodology Advancements

Improvements in synthetic approaches could enhance accessibility and applicability:

-

Development of more efficient and scalable synthetic routes

-

Exploration of green chemistry approaches to reduce environmental impact

-

Implementation of flow chemistry methods for continuous production

-

Investigation of selective functionalization methods to access diverse derivatives

Advances in these areas would facilitate more extensive research and potential commercial development of 5,6-Difluoro-1H-indazole and related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume